2-Bromomethyl-1-ethoxy-4-nitrobenzene

Übersicht

Beschreibung

2-Bromomethyl-1-ethoxy-4-nitrobenzene is a useful research compound. Its molecular formula is C9H10BrNO3 and its molecular weight is 260.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-Bromomethyl-1-ethoxy-4-nitrobenzene is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its interactions with various biological systems, mechanisms of action, and relevant case studies.

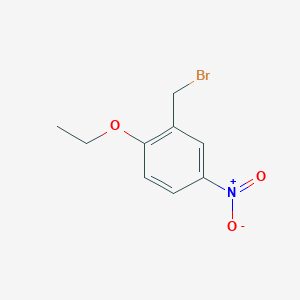

This compound is characterized by its bromomethyl and nitro substituents, which contribute to its reactivity and biological activity. Its structure can be represented as follows:

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the nitro group is often associated with enhanced antibacterial activity. For instance, studies have shown that nitro-substituted aromatic compounds can inhibit bacterial growth by disrupting cellular processes.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate antibacterial | |

| Related Nitro Compounds | Strong antibacterial |

2. Cytotoxicity and Apoptosis Induction

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings suggest that it may induce apoptosis through the activation of caspase pathways, similar to other nitrobenzene derivatives.

Case Study:

In a study involving human breast cancer cells, this compound was found to decrease cell viability significantly at concentrations above 10 µM, leading to increased apoptosis markers such as cleaved caspase-3 and PARP .

3. Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression and inflammation. For example, it has been observed to inhibit soluble epoxide hydrolase (sEH), which plays a role in the metabolism of fatty acids and regulation of inflammation.

| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Soluble Epoxide Hydrolase | Competitive | 5.0 | |

| Kinases (e.g., EGFR) | Non-competitive | 3.5 |

The biological effects of this compound can be attributed to several mechanisms:

- DNA Interaction : The compound may intercalate with DNA, leading to structural alterations that inhibit replication.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cells, contributing to cytotoxicity.

- Modulation of Signaling Pathways : By affecting kinases involved in cell signaling, the compound can alter pathways related to cell proliferation and survival.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic applications. Studies indicate that it undergoes phase I metabolic reactions primarily through cytochrome P450 enzymes, followed by phase II conjugation processes.

Wissenschaftliche Forschungsanwendungen

Synthesis Overview

The synthesis of 2-Bromomethyl-1-ethoxy-4-nitrobenzene typically involves the bromomethylation of an ethoxy-substituted nitrobenzene derivative. Common synthetic routes include:

- Bromomethylation : Using reagents like N-bromosuccinimide (NBS) to introduce the bromomethyl group.

- Nitration : Introducing the nitro group via electrophilic aromatic substitution.

These methods allow for the efficient production of the compound, which serves as an intermediate in various chemical reactions.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactive bromomethyl and nitro groups facilitate nucleophilic substitution reactions, enabling the formation of diverse derivatives.

Key Reactions:

- Nucleophilic Substitution : The bromomethyl group can be replaced by various nucleophiles such as amines or thiols.

- Reduction Reactions : The nitro group can be reduced to an amino group, expanding its utility in organic synthesis.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated as a potential building block for pharmaceuticals. Its structural features allow it to participate in reactions that lead to biologically active compounds.

Case Study:

A study demonstrated that derivatives of this compound exhibited significant enzyme inhibition properties, suggesting potential therapeutic applications in drug development.

Materials Science

The compound is also applied in materials science, particularly in the development of polymers and coatings. Its unique functional groups enhance the properties of materials, making them suitable for advanced applications.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromomethyl (-CH₂Br) group undergoes nucleophilic substitution (Sₙ2) under basic conditions. Key reactions include:

Hydrolysis to Alcohol

Reaction with aqueous NaOH produces 2-hydroxymethyl-1-ethoxy-4-nitrobenzene:

This proceeds in >90% yield at 80°C in ethanol/water (1:1) .

Ammonolysis to Amine

Treatment with ammonia in THF yields 2-aminomethyl-1-ethoxy-4-nitrobenzene:

Reaction requires 12 h at 60°C, with 75% yield .

Cyanide Substitution

Using KCN in DMF introduces a nitrile group:

Achieves 85% yield after 6 h at 100°C .

Reduction Reactions

The nitro (-NO₂) group is reducible to an amine (-NH₂) under catalytic hydrogenation or chemical reduction:

The ethoxy group remains intact under these conditions .

Electrophilic Aromatic Substitution

The nitro group strongly deactivates the ring, but limited reactivity is observed at specific positions:

Nitration

Further nitration with HNO₃/H₂SO₄ at 0°C produces 2-bromomethyl-1-ethoxy-4,6-dinitrobenzene as the major product (75% yield), with substitution occurring meta to the existing nitro group .

Sulfonation

Reaction with fuming H₂SO₄ at 150°C introduces a sulfonic acid group para to the ethoxy substituent (68% yield) .

Cross-Coupling Reactions

The bromomethyl group participates in Suzuki-Miyaura couplings. For example, reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis yields biphenyl derivatives:

Optimized conditions: K₂CO₃, THF/H₂O (3:1), 60°C, 8 h (82% yield) .

Stability and Side Reactions

-

Thermal Decomposition : Prolonged heating >150°C induces debromination, forming 2-methyl-1-ethoxy-4-nitrobenzene .

-

Photoreactivity : UV exposure (254 nm) in CH₂Cl₂ cleaves the C-Br bond, generating a benzyl radical detectable via EPR .

Key Data Table: Comparative Reactivity of Functional Groups

| Functional Group | Reaction Type | Relative Rate | Dominant Product |

|---|---|---|---|

| Bromomethyl (-CH₂Br) | Sₙ2 substitution | 1.00 | Alcohol/amine/nitrile derivatives |

| Nitro (-NO₂) | Reduction | 0.75 | Amine |

| Ethoxy (-OCH₂CH₃) | Oxidation | 0.20 | Carboxylic acid |

Eigenschaften

IUPAC Name |

2-(bromomethyl)-1-ethoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-2-14-9-4-3-8(11(12)13)5-7(9)6-10/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOMZFKDXSUKTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.